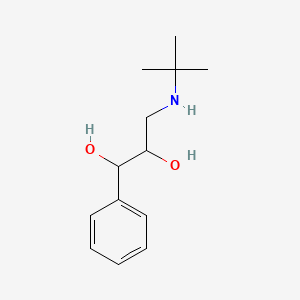

3-(tert-Butylamino)-1-phenylpropane-1,2-diol

Description

Properties

CAS No. |

152429-31-7 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

3-(tert-butylamino)-1-phenylpropane-1,2-diol |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)14-9-11(15)12(16)10-7-5-4-6-8-10/h4-8,11-12,14-16H,9H2,1-3H3 |

InChI Key |

IXOSVTILVCUPPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C(C1=CC=CC=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Dihydroxylation of Keto Alkenes

A prominent method involves dihydroxylation of a phenyl-substituted keto alkene to form the vicinal diol backbone, followed by functionalization to introduce the tert-butylamino group. This approach is analogous to protocols described for structurally related compounds, such as those in WO2016046843A1, where AD-mix (a chiral dihydroxylation agent) is employed to achieve high stereochemical control.

Key Steps :

- Synthesis of Keto Alkene Precursor : A phenyl-substituted keto alkene (e.g., 1-phenylpropane-1,2-dione) is prepared via oxidation or aldol condensation.

- Dihydroxylation : The keto alkene undergoes asymmetric dihydroxylation using AD-mix (e.g., AD-mix-β containing (DHQD)₂PHAL and K₃Fe(CN)₆) in a protic solvent (e.g., t-butanol/H₂O) to yield the (1R,2S)-diol.

- Protection of Hydroxyl Groups : Acetylation or silylation protects the diol hydroxyls to enable subsequent functionalization without interference.

- Amination at C3 : The protected diol is subjected to nucleophilic substitution with tert-butylamine, replacing a leaving group (e.g., bromide or tosylate) at the C3 position.

Example Reaction Conditions :

Bromination and Nucleophilic Substitution

This method leverages bromination of a diol precursor followed by substitution with tert-butylamine. Inspired by protocols for vicinal diol derivatives (e.g., 2-phenylpropane-1,3-diol), this route involves:

Key Steps :

- Bromination : A diol (e.g., 2-phenylpropane-1,3-diol) is treated with N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane (DCM) at 0°C to form a dibromide.

- Selective Substitution : One bromide is displaced by tert-butylamine under basic conditions (e.g., DIEA, DMF) to yield the tert-butylamino derivative.

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS (2.2 equiv), PPh₃ (2.2 equiv), DCM, 0°C → RT, 2 h | ~60% | |

| Substitution | tert-Butylamine, DIEA, DMF, RT, 12 h | N/A |

Chiral Resolution and Purification

For enantiomerically pure 3-(tert-butylamino)-1-phenylpropane-1,2-diol, chiral chromatography is critical. Methods reported for structurally similar diols (e.g., (S)-3-tert-butylamino-1,2-propanediol) employ:

Key Steps :

- Chiral HPLC : A Chiralpak IC column with a mobile phase of n-hexane/ethanol/formic acid/diethylamine (70:30:0.1:0.1) achieves baseline resolution (R > 5.0).

- Crystallization : Recrystallization from methanol/DCM or ethyl acetate/hexane isolates the desired enantiomer.

Performance Metrics :

| Parameter | Value | Reference |

|---|---|---|

| LOD (R-enantiomer) | 7.5 μg/mL | |

| LOQ (R-enantiomer) | 25.0 μg/mL | |

| Recovery | 96.4–98.1% |

Alternative Routes and Challenges

Oxidative Dehydrogenation (DODH) :

Non-noble metal catalysts (e.g., MoO₃) enable oxidative dehydrogenation of vicinal diols to alkenes, but reversing this process to synthesize diols remains underexplored.

Stereochemical Control :

Achieving >99.5% enantiomeric excess requires precise control of dihydroxylation conditions, as seen in Carfilzomib synthesis.

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Dihydroxylation | High stereoselectivity | Multistep protection/deprotection required |

| Bromination | Direct functionalization | Moderate yields, diastereomer formation |

| Reductive Amination | Scalable | Requires ketone intermediates |

| Chiral Resolution | High purity | Cost-intensive for large-scale production |

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylamino)-1-phenylpropane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(tert-Butylamino)-1-phenylpropane-1,2-diol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, particularly in the context of beta-adrenergic receptor interactions.

Medicine: It has potential therapeutic applications as a bronchodilator and in the treatment of cardiovascular diseases.

Mechanism of Action

The mechanism of action of 3-(tert-Butylamino)-1-phenylpropane-1,2-diol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in various physiological effects, including bronchodilation and increased heart rate .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (2S)-3-(tert-Butylamino)propane-1,2-diol

- Molecular Formula: C₇H₁₇NO₂

- Molecular Weight : 147.215 g/mol

- SMILES : CC(C)(C)NCC@HCO

- Storage : +5°C; shipped at room temperature .

Structural Features :

- Contains a vicinal diol (1,2-diol) backbone with a phenyl group at position 1 and a tert-butylamino group at position 2.

- The stereochemistry at the 2-position is (S)-configured, critical for enantioselective interactions .

Comparison with Structural Analogs

1-Phenylpropane-1,2-diol Derivatives

Key Structural Differences :

- Amino vs. Hydroxyl/Methoxy Groups: The tert-butylamino group in the target compound enhances lipophilicity compared to hydroxyl or methoxy substituents in analogs like 7a or natural diols .

- Stereochemistry : Enzymatic synthesis of PPD derivatives (e.g., (1R,2R)-PPD) emphasizes the role of stereochemistry in biological activity, contrasting with the synthetic (S)-configuration in the target compound .

Vicinal Amino Alcohols

Functional Comparisons :

- Aromatic Substituents: Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit distinct electronic properties vs. phenyl groups, altering solubility and reactivity .

Solubility and Lipophilicity

- Target Compound: High lipophilicity due to tert-butylamino group; likely poor water solubility.

- Natural Diols (e.g., –7) : Hydroxyl/methoxy groups enhance hydrophilicity, improving aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.